molecular formula C6H10ClN5O B1379206 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1461705-21-4

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No. B1379206
CAS RN: 1461705-21-4
M. Wt: 203.63 g/mol
InChI Key: LGQZTNWLLSENJQ-UHFFFAOYSA-N
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Description

Azetidine is a three-membered nitrogen-containing heterocycle. It’s used as a building block in the synthesis of various pharmaceutical compounds . The 1,2,3-triazole moiety is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and has been used in various fields, including medicinal chemistry .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. These properties are typically determined experimentally .

Scientific Research Applications

Antimicrobial Applications

A series of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides and others, were synthesized and evaluated for their antimicrobial activities against a variety of pathogens. Compounds in this class showed moderate to good activities against both bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and fungal strains including Cryptococcus neoformans and Candida albicans. Specifically, certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus, and others demonstrated activity against pathogenic yeast C. albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Anti-tubercular Activity

Another study focused on novel azetidinone derivatives containing 1, 2, 4-triazole, synthesized and evaluated for their anti-tubercular activity. The compounds were designed using a rational approach and were tested against Mycobacterium tuberculosis H37RV strain. Some derivatives showed promising anti-tubercular activities, comparable to standard drugs, indicating their potential use in tuberculosis treatment (Thomas, George, & Harindran, 2014).

Anticancer Applications

Derivatives of 1,2,4-triazole and azetidine have been synthesized and evaluated for their anticancer activities. Specifically, a series of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides were synthesized and tested against various human cancer cell lines. Some compounds exhibited activities comparable to cisplatin, a reference anticancer agent, especially against A2780 cells. This suggests that these compounds could serve as a basis for developing new anticancer agents (Szabó et al., 2016).

Design and Synthesis for Biological Interactions

The design and synthesis of novel triazole-based compounds have also been aimed at studying their interaction with biological molecules. For example, a study investigated the binding interaction of coumarin and quinoline compounds with serum albumins, essential for understanding drug-protein interactions which are critical for drug design and pharmacokinetics (Paul et al., 2019).

Safety and Hazards

Safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions would depend on the results of studies on this compound. It could potentially be used in the development of new pharmaceuticals, given the presence of the azetidine and 1,2,3-triazole moieties, which are common in many biologically active compounds .

properties

IUPAC Name

1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQZTNWLLSENJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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